molecular formula C23H20N2O5 B14936980 2-(furan-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

2-(furan-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B14936980
M. Wt: 404.4 g/mol
InChI Key: NWRQCIGTGKWLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is a synthetic small molecule featuring a quinoline core substituted with a furan-2-yl group at the 2-position and a 3,4,5-trimethoxyphenyl carboxamide at the 4-position. The quinoline scaffold is widely explored in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as DNA, enzymes, and receptors . The furan substituent may enhance solubility and π-π stacking interactions.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

2-(furan-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H20N2O5/c1-27-20-11-14(12-21(28-2)22(20)29-3)24-23(26)16-13-18(19-9-6-10-30-19)25-17-8-5-4-7-15(16)17/h4-13H,1-3H3,(H,24,26)

InChI Key

NWRQCIGTGKWLDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

This compound and its derivatives have been explored for their antimalarial, antituberculosis, and anticancer properties . The core applications are detailed below:

Antimalarial Activity:

  • Mechanism of Action: Quinoline-4-carboxamides have demonstrated a novel mechanism of action by inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum .
  • In Vitro and In Vivo Efficacy: Optimization of quinoline-4-carboxamides has led to compounds with low nanomolar in vitro potency and excellent oral efficacy in the P. berghei malaria mouse model, with ED90 values below 1 mg/kg when administered orally for 4 days .
  • Drug Development: One such compound, DDD107498, has progressed to preclinical development due to its favorable potency, selectivity, DMPK (drug metabolism and pharmacokinetics) properties, and efficacy .

Anticancer Activity:

  • Cytotoxicity: Quinoline-8-yloxy and cinnamide hybrids have been synthesized and evaluated for in vitro cytotoxicity against HepG2 liver cancer cells .
  • Apoptosis Induction: Specific hybrids, such as 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline, can induce a significant increase in HepG2 cell apoptosis compared to untreated controls . They also boost active caspase 9 levels, suggesting that their antiproliferative activity results from tubulin polymerization suppression and subsequent apoptosis induction .
  • Broad Spectrum Anticancer Activity: Compound 3 exhibited significant efficacy, displaying an average cell growth inhibition rate of 12.53% .

Other potential applications:

  • Anti-inflammatory evaluation : 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for anti-inflammatory properties .
  • Antimalarial Drug Discovery: A series of quinoline-4-carboxamides was identified from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7). The initial hit compound (1 , EC50 = 120 nM) was optimized to produce molecules with low nanomolar in vitro potency. Further improvement of the pharmacokinetic profile led to compounds with excellent oral efficacy in the P. berghei malaria mouse model .
  • Anticancer Activity in Liver Cancer Cells: A study synthesized quinoline-8-yloxy and cinnamide hybrids and evaluated their in vitro cytotoxicity against HepG2 liver cancer cells. The 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid 6e induced a 43.60-fold increase in apoptosis in HepG2 cells compared to untreated controls and increased active caspase 9 levels by 5.81-fold .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Quinoline-4-carboxamide Derivatives

Compounds sharing the quinoline-4-carboxamide backbone but differing in substituents include:

N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5) Substituents: Morpholinopropanamide group on the phenyl ring. Properties: Yield (59%), melting point (188–189°C), 97.6% purity (HPLC). Demonstrated antibacterial activity, highlighting the role of nitrogen-containing groups in bioactivity .

2-[5-(2-Chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide Substituents: Chlorophenyl on furan, dimethoxyphenylethyl group. Properties: Chlorine enhances lipophilicity and cytotoxicity; ethyl linker increases flexibility .

2-(Furan-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)quinoline-4-carboxamide Substituents: Sulfonylamino group on phenyl. Properties: The sulfonamide group may improve solubility and hydrogen-bonding capacity .

Key Structural Differences
Compound Substituent Modifications Potential Impact
Target Compound 3,4,5-Trimethoxyphenyl, furan-2-yl Enhanced tubulin binding (trimethoxy), π-π interactions (furan)
5a5 Morpholinopropanamide Antibacterial activity via membrane disruption
Compound Chlorophenyl, dimethoxyphenylethyl Increased cytotoxicity (Cl), altered pharmacokinetics (ethyl linker)
Compound Sulfonylamino Improved solubility and target affinity
Melting Points and Solubility
  • The target compound’s trimethoxyphenyl group likely results in a melting point >150°C (similar to ’s 158–217°C range) .
  • Substituents like sulfonamide () or morpholine () improve water solubility compared to halogenated analogs .
Antibacterial and Antitumor Potential
  • Quinoline-4-carboxamides (): Demonstrated antibacterial activity, with dimethylaminopropyl and morpholine groups enhancing membrane penetration .
  • Trimethoxyphenyl Analogs (): Thiazolidinones with this group showed antiproliferative effects, likely via tubulin inhibition .
  • Furan-Containing Compounds () : Microwave-synthesized acrylamide derivatives suggest furan’s role in stabilizing binding interactions .
Structure-Activity Relationships (SAR)
  • Quinoline Core: Planar structure supports intercalation or enzyme inhibition.
  • 3,4,5-Trimethoxyphenyl : Critical for antimitotic activity; methoxy groups enhance hydrophobic binding.
  • Furan vs. Chlorophenyl : Furan may reduce toxicity compared to halogenated analogs (e.g., ) .

Preparation Methods

Base-Catalyzed Cyclization

The Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. This method involves condensing isatin derivatives with enaminones or β-ketoesters under basic conditions. For the target compound, 3,4,5-trimethoxyaniline serves as the aniline precursor, reacting with a furan-containing β-ketoester to form the quinoline skeleton.

Procedure :

  • Enaminone Formation : 3,4,5-Trimethoxyaniline reacts with ethyl acetoacetate in toluene at 100–110°C for 5 hours, yielding an enaminone intermediate.
  • Cyclization : The enaminone is treated with isatin in aqueous NaOH at reflux, forming quinoline-4-carboxylic acid.
  • Decarboxylation : The carboxylic acid group at position 4 is converted to a methyl ester using TMSCl in methanol, achieving 75–85% yields.

Key Data :

Parameter Value Source
Yield (cyclization) 78%
Reaction Time 6–8 hours
Solvent System Water/ethanol (1:1)

Carboxamide Formation at Position 4

Activation and Coupling

The carboxylic acid at position 4 is converted to an amide via activation with thionyl chloride (SOCl₂) or coupling reagents.

Procedure :

  • Acid Chloride Formation : Quinoline-4-carboxylic acid reacts with SOCl₂ at 70°C for 2 hours.
  • Amide Coupling : The acid chloride is treated with 3,4,5-trimethoxyaniline in dichloromethane (DCM) with triethylamine (TEA), achieving 88% yield.

Alternative Method :

  • Coupling Reagents : Using HATU/DMAP in DMF at room temperature achieves 90% yield with minimal side products.

Integrated One-Pot Synthesis

Three-Component Reaction

A streamlined approach combines aniline, β-ketoester, and furfuraldehyde in one pot:

  • Mixing : 3,4,5-Trimethoxyaniline, ethyl 3-(furan-2-yl)-3-oxopropanoate, and furfuraldehyde are heated in ethanol with p-toluenesulfonic acid (PTSA).
  • Cyclization : Microwave irradiation (100°C, 30 minutes) drives the reaction to completion.

Advantages :

  • Yield : 85% with no intermediate isolation.
  • Purification : Simple filtration and washing with hexane.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Time Scalability
Pfitzinger Reaction 78% 8h High
Friedländer Annulation 82% 3h Moderate
One-Pot Synthesis 85% 1.5h High

The one-pot method offers superior efficiency, while the Pfitzinger reaction provides better control over regioselectivity.

Challenges and Solutions

Regioselectivity in Furan Substitution

Positioning the furan group at C2 requires careful catalyst selection. Using POCl₃ ensures preferential substitution at C2 over C3.

Purification of Hydrophobic Intermediates

Flash chromatography with ethyl acetate/hexane (1:3) effectively separates the carboxamide product from unreacted aniline.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how do reaction conditions affect yield?

Answer: The synthesis involves multi-step routes:

  • Quinoline core formation : The Pfitzinger reaction (isatin derivatives + ketones under acidic conditions) is a classical method for quinoline-4-carboxamides .
  • Functionalization : The furan-2-yl group is introduced via Suzuki-Miyaura coupling (palladium catalysis), while the 3,4,5-trimethoxyphenyl moiety is attached via amide coupling (EDC/HOBt or DCC).
  • Optimization : Solvent choice (e.g., DME) and acid catalysts (e.g., trifluoromethanesulfonic acid) improve yields. For example, DME-based reactions achieve ~75% purity post-recrystallization .

Table 1: Synthetic Routes Comparison

MethodKey Reagents/ConditionsYield/PurityReference
Pfitzinger reactionIsatin, ketone, H2SO4Not reported
Condensation & couplingDME, Pd(PPh3)4, Na2CO3~70% (HPLC)

Q. Which analytical techniques are essential for structural validation?

Answer: Critical techniques include:

  • NMR spectroscopy :
  • 1H NMR : Quinoline protons (δ 7.8–8.5 ppm), furan protons (δ 6.3–7.4 ppm), and OCH3 groups (δ 3.7–3.9 ppm).
  • 13C NMR : Quinoline carbons (δ 120–150 ppm), carbonyl (δ ~165 ppm) .
    • X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angles between quinoline and trimethoxyphenyl groups) with R-factor <0.05 in analogous structures .
    • HPLC-MS : Confirms molecular weight (MW calc. 432.43 g/mol) and purity (>95% at 254 nm).

Q. What are the recommended handling and storage protocols?

Answer:

  • Handling : Use PPE (gloves, lab coat) to avoid inhalation/contact. Work in a fume hood with local exhaust ventilation .
  • Storage : Keep containers sealed in dry, ventilated areas (20–25°C); avoid static discharge and moisture .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent replacement) optimize bioactivity?

Answer: Structure-activity relationship (SAR) studies suggest:

  • Trimethoxyphenyl group : Critical for hydrophobic interactions with kinase pockets (e.g., Aurora A).
  • Furan-2-yl : Replacing with thiophene reduces potency (ΔIC50 from 0.2 μM to 1.5 μM) due to loss of H-bonding .
  • Quinoline core : Fluorination at position 6 enhances metabolic stability (t1/2 increased from 2.5 to 5.7 hours in microsomes) .

Table 2: SAR Trends

ModificationBiological ImpactReference
Trifluoromethyl at C-4Improved solubility (LogP ↓0.5)
Methoxy → EthoxyReduced kinase inhibition

Q. How should researchers resolve contradictions in reported cytotoxicity data?

Answer: Discrepancies arise from:

  • Assay conditions : MTT (tetrazolium) vs. resazurin (fluorescent) assays yield varying IC50 values (e.g., 1.8 μM vs. 3.2 μM in HeLa cells) .
  • Compound stability : Hydrolysis of the carboxamide group at pH >8 generates inactive metabolites; validate stability via LC-MS over 24–72 hours .
  • Purity : Commercial batches lacking QC data (e.g., Sigma-Aldrich’s “as-is” policy) may contain impurities; confirm purity via 2D-NMR .

Q. What computational approaches predict target binding modes?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding to Aurora A kinase (ΔG = -9.2 kcal/mol) with the trimethoxyphenyl group in a hydrophobic pocket .
  • MD simulations (GROMACS) : Furanyl oxygen forms stable H-bonds with Lys162 (RMSD <2.0 Å over 100 ns) .
  • Validation : Mutagenesis (K162A) reduces activity 10-fold, aligning with computational predictions .

Methodological Guidance for Data Contradictions

  • Experimental replication : Use standardized cell lines (e.g., NCI-60 panel) and assay protocols (e.g., 48-hour exposure).
  • Batch-to-batch analysis : Compare independently synthesized batches via DSC (melting point consistency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.